N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Beschreibung

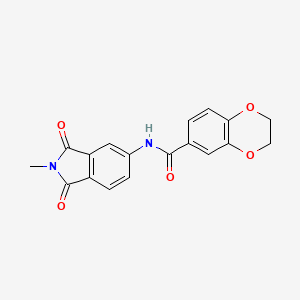

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound with a unique structure that includes both isoindoline and benzodioxine moieties

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(9-13(12)18(20)23)19-16(21)10-2-5-14-15(8-10)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQWFHPEYRDBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through a cyclization reaction of a suitable precursor.

Introduction of Benzodioxine Moiety: The benzodioxine ring is introduced via a condensation reaction with an appropriate dihydroxybenzene derivative.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide

- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide

- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of isoindoline and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that belongs to a class of isoindole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its enzyme inhibitory potential, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features distinct functional groups that contribute to its biological activities.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. For instance:

- Alpha-glucosidase Inhibition : Research indicates that various derivatives exhibit significant inhibitory activity against yeast alpha-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) .

- Acetylcholinesterase (AChE) Inhibition : Some compounds have shown weak inhibition against AChE, suggesting potential applications in treating Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| Compound A | Alpha-glucosidase | Significant (IC50 < 10 µM) |

| Compound B | Acetylcholinesterase | Weak (IC50 > 50 µM) |

Anticancer Activity

The anticancer properties of isoindole derivatives are well-documented. Studies have demonstrated that certain derivatives exhibit promising antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Some synthesized compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Compound C | MCF-7 | 1.1 | Doxorubicin |

| Compound D | HCT-116 | 2.6 | 5-Fluorouracil |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Binding to Enzymes : The compound can bind to enzymes like alpha-glucosidase and AChE, modulating their activity and influencing metabolic pathways.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the pharmacological potential of benzodioxane derivatives:

- Study on Alpha-glucosidase Inhibition : A study synthesized multiple derivatives and tested their inhibitory effects on alpha-glucosidase. Results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency .

- Anticancer Screening : Another study evaluated several isoindole derivatives against MCF-7 and HepG2 cell lines. Compounds showed varied antiproliferative activity with some surpassing the efficacy of established anticancer drugs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are intermediates characterized?

- The synthesis typically involves sequential functional group introductions, such as coupling the isoindole moiety with the benzodioxine-carboxamide fragment. Key steps include:

- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., DCC or EDCI) to link the isoindole and benzodioxine precursors .

- Functional group protection : Temporary blocking of reactive sites (e.g., amines or carbonyls) to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC and confirmed by NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : 1H and 13C NMR confirm the connectivity of the isoindole, benzodioxine, and carboxamide groups by analyzing chemical shifts and coupling patterns .

- HPLC-MS : Validates molecular weight and purity (>95%) by comparing retention times and mass-to-charge ratios against standards .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo-isoindole) .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

- Enzyme inhibition assays : Screening against PARP1 (poly(ADP-ribose) polymerase 1) using fluorogenic substrates to measure IC50 values .

- Cytotoxicity studies : Testing in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays to assess antiproliferative activity .

- Receptor binding studies : Radioligand displacement assays for GPCRs or kinase targets, given structural similarity to bioactive benzodioxine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or bioactivity of this compound?

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for key steps like amide coupling, reducing trial-and-error experimentation .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to PARP1, guiding structural modifications to enhance affinity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with drug-like profiles .

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what SAR trends emerge?

- Isoindole modifications : Adding electron-withdrawing groups (e.g., -NO2) to the isoindole ring increases PARP1 inhibition but may reduce solubility .

- Benzodioxine substitutions : Methyl groups at the 2-position improve metabolic stability by reducing CYP450-mediated oxidation .

- Carboxamide replacements : Switching to sulfonamide groups alters selectivity toward kinases over PARP1 .

Q. What experimental design strategies resolve contradictions in reported bioactivity data across studies?

- Factorial DoE (Design of Experiments) : Systematically varies assay conditions (e.g., pH, incubation time) to identify confounding factors .

- Orthogonal validation : Replicates key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Compiles data from structurally analogous compounds to distinguish compound-specific effects from assay artifacts .

Methodological Considerations

Q. How can researchers address low yields during scale-up of the synthesis?

- Process optimization : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., amide coupling) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance efficiency in heterocycle formation steps .

- DoE for reaction parameters : Statistically evaluates temperature, solvent, and stoichiometry to maximize yield .

Q. What strategies mitigate stability issues (e.g., hydrolysis) in biological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to protect labile moieties until target exposure .

- Lyophilization : Stabilize the compound in solid form for long-term storage .

- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.